gadolinium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

Description

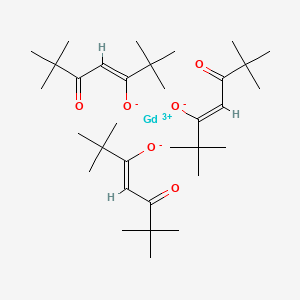

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium (Gd(TMHD)₃, CAS 14768-15-1) is a gadolinium(III) complex coordinated with three β-diketonate ligands (TMHD). The compound has a molecular formula of C₃₃H₅₇GdO₆ and a molecular weight of 707.05 g/mol . It appears as white to pale yellow crystals with a melting point of 178–184°C and a boiling point of 295°C (decomposition) . The bulky TMHD ligands enhance volatility, making it suitable for metal-organic chemical vapor deposition (MOCVD) and other thin-film fabrication techniques . Its thermal stability is further characterized by a sublimation enthalpy of 154.8 kJ/mol at 298 K .

Propriétés

Numéro CAS |

14768-15-1 |

|---|---|

Formule moléculaire |

C33H60GdO6 |

Poids moléculaire |

710.1 g/mol |

Nom IUPAC |

gadolinium;tris((Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one) |

InChI |

InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

Clé InChI |

KUKZOIVDRFKQPE-LWTKGLMZSA-N |

SMILES isomérique |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Gd] |

SMILES canonique |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Gd] |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is a complex compound that primarily targets the lanthanide series of elements. It acts as a ligand, binding to these elements and forming coordination complexes.

Mode of Action

The mode of action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium involves the formation of coordination complexes with lanthanide elements. The compound binds to these elements through its oxygen atoms, forming a distorted trigonal prism around the central lanthanide ion.

Biochemical Pathways

It is known that the compound can act as a precursor for high-temperature protective coatings. This suggests that it may interact with biochemical pathways related to heat resistance and protection.

Pharmacokinetics

Given its use in high-temperature applications, it is likely that the compound has high thermal stability. This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to high bioavailability in environments with elevated temperatures.

Result of Action

The result of the action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is the formation of coordination complexes with lanthanide elements. These complexes can be used in various applications, including as precursors for high-temperature protective coatings. The formation of these complexes can also lead to changes in the physical and chemical properties of the lanthanide elements, such as their luminescence properties.

Action Environment

The action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is influenced by environmental factors such as temperature. The compound has high thermal stability, which allows it to function effectively in high-temperature environments. Other environmental factors, such as the presence of lanthanide elements, are also crucial for the compound’s action, as these elements are the primary targets of the compound.

Activité Biologique

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium (Gd(TMHD)₃) is a gadolinium complex that has garnered attention for its potential applications in medical imaging and therapeutic interventions. This article reviews the biological activity of Gd(TMHD)₃, focusing on its effects on cellular processes, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

Gd(TMHD)₃ is formed from gadolinium ions coordinated to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. The complex exhibits unique physicochemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇GdO₆ |

| Molecular Weight | 563.67 g/mol |

| Density | 0.883 g/mL at 25 °C |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Cell Proliferation and Viability

Studies have demonstrated that Gd³⁺ ions can influence cell proliferation in various cell lines. For instance, low concentrations of Gd³⁺ (≤0.5 mM) have been shown to enhance cell growth by approximately 22.4% after 24 hours. However, higher concentrations (≥1.0 mM) lead to significant suppression of proliferation, with reductions up to 64% observed at 2 mM GdCl₃ in HeLa cells .

Table 1: Effects of Gd³⁺ Concentration on Cell Proliferation

| Concentration (mM) | Cell Growth (%) after 24h | Cell Growth (%) after 48h |

|---|---|---|

| 0.01 | 22.4 ± 1.27 | Not specified |

| 1.0 | Suppression observed | Not specified |

| 2.0 | -26.4 ± 1.03 | -64.0 ± 2.68 |

Cytotoxicity

The cytotoxic effects of Gd(TMHD)₃ have been evaluated using various assays, including the MTT assay to assess cell viability post-treatment. An IC₅₀ value of approximately 23.44 µg/mL has been reported for certain Gd complexes, indicating moderate cytotoxicity . The treated cells exhibited signs of autophagic cell death without externalization of phosphatidylserine, suggesting a specific mechanism of toxicity rather than necrosis or apoptosis .

Table 2: Cytotoxicity Data for Gd Complexes

| Compound | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| Gd(TMHD)₃ | 23.44 | Autophagic cell death |

| Gadolinium chloride | Varies | Inhibition of glycolytic enzymes |

Interaction with Cellular Metabolism

Gd³⁺ ions have been shown to disrupt metabolic pathways critical for cell proliferation. In studies involving high-throughput metabolomics, alterations in lipid metabolism and nucleotide synthesis were observed following exposure to gadolinium compounds . Specifically:

- At lower concentrations, metabolites related to lipid transport and energy production were enhanced.

- Higher concentrations resulted in down-regulation of metabolites involved in amino acid synthesis and glycolysis.

These findings suggest that Gd³⁺ may serve as a metabolic modulator with potential implications in cancer therapy by targeting metabolic vulnerabilities in tumor cells.

Case Studies and Applications

Recent investigations into the use of gadolinium complexes as theranostic agents have highlighted their potential dual role in both imaging and treatment . For example:

- Study on Glioblastoma Cells : Gd(TMHD)₃ exhibited low cytotoxicity while facilitating cellular uptake in human glioblastoma multiforme (T98G) cell lines, suggesting its utility as an imaging agent with therapeutic potential .

- Therapeutic Applications : The modulation of metabolic pathways by gadolinium complexes could be leveraged for developing novel cancer treatments targeting metabolic dysregulation commonly seen in tumors .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C₃₃H₅₇GdO₆

Molecular Weight: 707.06 g/mol

CAS Number: 14768-15-1

The compound consists of a gadolinium ion coordinated by three bidentate ligands derived from 2,2,6,6-tetramethylheptane-3,5-dione. The structure typically exhibits a distorted trigonal bipyramidal geometry due to steric hindrance from the bulky tetramethyl groups .

Magnetic Resonance Imaging (MRI)

Gadolinium compounds are widely used as contrast agents in MRI due to their paramagnetic properties. Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium enhances the contrast of images by shortening the T1 relaxation time of nearby water protons. This leads to brighter images of tissues and organs during MRI scans. Its stability and low toxicity make it a preferred choice over other gadolinium-based contrast agents .

Materials Science

Gd(TMHD)₃ serves as a precursor for the synthesis of gadolinium oxide (Gd₂O₃) and other gadolinium-based materials. These materials are vital in producing high-performance ceramics and phosphors used in electronics and lighting applications. The compound's thermal stability allows it to be processed at high temperatures without decomposing .

High-Temperature Protective Coatings

The compound is also utilized in formulating protective coatings that can withstand high temperatures. Gadolinium's ability to form stable oxides at elevated temperatures makes it suitable for applications in aerospace and automotive industries where thermal resistance is crucial .

Case Study 1: MRI Contrast Agent Efficacy

A study conducted on the efficacy of Gd(TMHD)₃ as an MRI contrast agent demonstrated significant improvements in image quality compared to traditional agents. Researchers noted that the compound provided clearer delineation of tumors in clinical settings, enhancing diagnostic accuracy.

Case Study 2: Synthesis of Gadolinium Oxide Nanoparticles

In another research project focused on nanomaterials, Gd(TMHD)₃ was used to synthesize gadolinium oxide nanoparticles through thermal decomposition methods. The resulting nanoparticles exhibited excellent luminescent properties and were explored for applications in bioimaging and drug delivery systems .

Comparaison Avec Des Composés Similaires

Structural and Compositional Similarities

Gd(TMHD)₃ belongs to a broader class of tris(β-diketonato)metal complexes. These compounds share a general formula M(TMHD)₃, where M is a trivalent metal ion. Key structural features include:

- Ligand Geometry : The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) acts as a bidentate chelator, forming six-membered rings with the metal center. The steric bulk of the four methyl groups in TMHD reduces intermolecular interactions, enhancing solubility in organic solvents .

- Similar lanthanide complexes (e.g., Eu(TMHD)₃, Tb(TMHD)₃) exhibit distorted square-antiprismatic geometries .

Physical and Thermal Properties

A comparative analysis of selected M(TMHD)₃ complexes is provided below:

Key Observations :

- Melting Points : Transition metal complexes (e.g., Ga(TMHD)₃) exhibit higher melting points (~220°C) compared to lanthanides (~180–190°C), likely due to stronger metal-ligand bonding .

- Thermal Stability : Gd(TMHD)₃ has a lower sublimation enthalpy (154.8 kJ/mol) than Nd(TMHD)₃ (166.1 kJ/mol), suggesting differences in lattice energy influenced by ionic radii .

Méthodes De Préparation

General Synthetic Route

The preparation of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium involves reacting the synthesized ligand with a gadolinium salt under controlled conditions.

- Gadolinium Source: Typically gadolinium(III) chloride or gadolinium(III) nitrate

- Solvent: Organic solvents such as ethanol, methanol, or toluene are commonly used due to the ligand’s solubility

- Base: A mild base (e.g., sodium hydroxide or ammonium hydroxide) may be added to deprotonate the ligand and facilitate coordination

- Reaction Conditions: Reflux or stirring at elevated temperatures for several hours to ensure complete complexation

- Isolation: The complex precipitates or is extracted and purified by recrystallization or chromatography

Detailed Reaction Scheme

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Ligand dissolved in organic solvent | Prepare ligand solution | Homogeneous ligand solution |

| 2 | Add gadolinium(III) salt solution | Metal ion source | Initiate complexation |

| 3 | Add base to deprotonate ligand | Facilitate ligand binding to Gd(III) | Formation of gadolinium complex |

| 4 | Heat under reflux for 4-6 hours | Drive reaction to completion | Complete coordination |

| 5 | Cool and filter or extract product | Isolate complex | Pure Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium |

Research Findings on Preparation Optimization

Influence of Solvent and Temperature

- Solvent Choice: Polar organic solvents enhance ligand solubility and complex stability. Ethanol and toluene are preferred.

- Temperature: Reflux temperatures (~78 °C for ethanol) optimize reaction kinetics without decomposing the ligand or complex.

- Reaction Time: 4-6 hours ensures full complexation; shorter times may yield incomplete coordination.

Stoichiometry and Purity

- A 3:1 molar ratio of ligand to gadolinium salt is critical to achieve the tris-complex.

- Excess ligand or base can lead to side products or incomplete complexation.

- Purity assessed by spectroscopic methods (UV-Vis, IR) and elemental analysis confirms successful synthesis.

Comparative Data Table: Preparation Parameters and Outcomes

Notes on Alternative and Advanced Methods

- Direct Reaction of Metallic Gadolinium: Some advanced methods involve direct reaction of metallic gadolinium with ligand precursors or alkoxides, but these are less common due to handling difficulties and lower yields.

- Use of Heterometallic Precursors: Incorporation of other metals in heterometallic complexes with gadolinium has been explored, but the pure tris(β-diketonate) complex remains predominantly synthesized by salt-ligand reaction.

- Avoidance of Unreliable Sources: Reliable synthesis protocols are documented in peer-reviewed inorganic chemistry journals and patent literature, excluding unverified commercial websites.

Q & A

Basic: What are the recommended synthetic routes for Tris(2,2,6,6-tetramethylheptane-3,5-dionato)gadolinium(III)?

Methodological Answer:

The complex is typically synthesized by reacting gadolinium chloride (GdCl₃) with the sodium salt of the β-diketonate ligand (2,2,6,6-tetramethyl-3,5-heptanedione, TMHD) in anhydrous tetrahydrofuran (THF) or ethanol under inert conditions. The ligand is first deprotonated using NaOH or NaH, followed by dropwise addition of GdCl₃. The product is purified via recrystallization from hexane or vacuum sublimation to remove unreacted ligands .

Basic: How should researchers handle and store this compound to mitigate degradation?

Methodological Answer:

Due to its hygroscopic and air-sensitive nature, the compound must be stored in a desiccator under argon or nitrogen. Handling should occur in a glovebox or using Schlenk techniques. Prolonged exposure to moisture leads to hydrolysis, forming gadolinium oxides or hydroxides. For long-term storage, seal the compound in flame-dried glass ampules under vacuum .

Basic: What analytical techniques are critical for characterizing this complex?

Methodological Answer:

- FTIR : Confirms β-diketonate coordination via shifts in C=O (1600–1650 cm⁻¹) and C–H (∼1250 cm⁻¹) stretches.

- Elemental Analysis : Validates C, H, and Gd content (expected: C 56.1%, H 8.1%, Gd 22.2%).

- X-ray Crystallography : Resolves coordination geometry (e.g., octahedral vs. distorted trigonal prismatic) using programs like WinGX .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and sublimation behavior (decomposition onset: ~295°C) .

Advanced: How do sublimation enthalpies influence its application in vapor deposition?

Methodological Answer:

Sublimation enthalpy (ΔHₛᵤb) determines the temperature required for precursor vaporization in chemical vapor deposition (CVD) or atomic layer deposition (ALD). Reported values vary:

| Method | ΔHₛᵤb (kJ/mol) | Temperature Range (°C) | Reference |

|---|---|---|---|

| DSC | 78.8–163.6 | 383–418 | |

| Manometric | 161.3 | 438 |

Lower ΔHₛᵤb enables deposition at reduced temperatures, minimizing substrate damage. Optimize sublimation using inert carrier gases (e.g., N₂) and controlled heating rates (2–5°C/min) .

Advanced: How can researchers resolve discrepancies in reported melting points (167–170°C vs. 178–183°C)?

Methodological Answer:

Discrepancies arise from:

- Purity : Impurities (e.g., unreacted ligand) depress melting points. Purify via sublimation or recrystallization.

- Polymorphism : Different crystalline forms may exist. Characterize polymorphs using powder XRD.

- Measurement Technique : Capillary methods vs. differential scanning calorimetry (DSC). For accuracy, use DSC with a heating rate of 5°C/min under N₂ .

Advanced: What strategies optimize MOCVD/ALD parameters for high-purity Gd₂O₃ films?

Methodological Answer:

- Sublimation Temperature : 180–220°C (balances vapor pressure and precursor stability).

- Carrier Gas Flow Rate : 50–100 sccm Ar or N₂ to prevent particle aggregation.

- Oxygen Partial Pressure : 10⁻³–10⁻² Torr O₂ minimizes carbon residue.

- Post-Deposition Annealing : 600–800°C in O₂ enhances crystallinity and reduces defects .

Advanced: How does this complex compare to other lanthanide β-diketonates in catalytic or magnetic studies?

Methodological Answer:

- Magnetic Properties : Gadolinium(III) has a high magnetic moment (7.94 μB) due to seven unpaired f-electrons. Compare with Dy(III) or Eu(III) complexes for single-molecule magnet behavior.

- Catalytic Activity : Gd(TMHD)₃ is less redox-active than Ce(TMHD)₃ but useful in Lewis acid catalysis (e.g., polymerization). Use NMR titration to assess Lewis acidity .

Advanced: What spectroscopic methods detect ligand degradation during thermal processing?

Methodological Answer:

- Mass Spectrometry (MS) : Monitor for ligand fragmentation (m/z 184 for TMHD).

- FTIR : Loss of C=O stretches indicates ligand decomposition.

- X-ray Photoelectron Spectroscopy (XPS) : Detect carbonaceous residues (C 1s peaks at 284–288 eV) .

Advanced: How can computational modeling predict the coordination geometry of this complex?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) for ligands and LANL2DZ for Gd. Compare bond lengths (Gd–O: ~2.3 Å) with crystallographic data.

- Molecular Dynamics (MD) : Simulate thermal stability by calculating ligand dissociation energies .

Advanced: What are the challenges in achieving monodisperse nanoparticle synthesis using this precursor?

Methodological Answer:

- Nucleation Control : Use hot-injection methods with oleic acid/oleylamine surfactants.

- Temperature Gradient : Maintain 250–300°C for uniform Gd₂O₃ nucleation.

- Post-Synthesis Analysis : Confirm size distribution via TEM and crystallinity with SAED .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.